(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine

nAChR analgesia stereoselectivity

(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1213615-61-2) is a chiral heterocyclic compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol. It features a pyridine ring substituted with a chlorine atom at the 3-position and a (2S)-pyrrolidin-2-yl group at the 5-position, bearing a free secondary amine (NH) on the pyrrolidine ring.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B8022641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CN=C2)Cl
InChIInChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1
InChIKeyYEMCOBNEQWNDEO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine: A Chiral Pyridine-Pyrrolidine Building Block for CNS Drug Discovery


(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1213615-61-2) is a chiral heterocyclic compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol [1]. It features a pyridine ring substituted with a chlorine atom at the 3-position and a (2S)-pyrrolidin-2-yl group at the 5-position, bearing a free secondary amine (NH) on the pyrrolidine ring [1]. This compound belongs to the pyrrolidinylpyridine class, which includes nicotine, nornicotine, and their synthetic analogs—all of which are known ligands of neuronal nicotinic acetylcholine receptors (nAChRs) [2]. The (S)-enantiomer is commercially available at ≥98% purity and is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry programs targeting neurological disorders .

Why Generic Substitution of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine with Close Analogs Fails: Structural Determinants of Pharmacological Divergence


In the pyrrolidinylpyridine class, seemingly minor structural modifications produce large, quantifiable shifts in receptor binding affinity, subtype selectivity, functional potency, and pharmacokinetic profile [1]. The (S)-3-chloro-5-(pyrrolidin-2-yl)pyridine scaffold embodies three critical structural features—the (S)-configuration at the pyrrolidine 2-position, the chlorine substituent at the pyridine 3-position, and the free NH on the pyrrolidine ring—each of which independently contributes to its pharmacological and synthetic identity. Removal of the chlorine atom from related pyrrolidinyl-pyridine nAChR ligands has been shown to decrease binding affinity by 3-fold and functional potency by 6-fold at the α3β4 nAChR subtype [2]. Conversely, N-methylation of the pyrrolidine nitrogen (converting a nornicotine-type scaffold to a nicotine-type scaffold) alters the protonation equilibrium between the pyridine and pyrrolidine nitrogens, shifts nAChR subtype activation profiles, and changes brain pharmacokinetics—nornicotine exhibits a longer brain half-life (166 min vs. 52 min) and greater brain accumulation upon repeated dosing (10-fold vs. 2-fold) compared to nicotine [3][4]. Furthermore, enantiomeric configuration is not trivial: for the nornicotine scaffold, the S(−)-enantiomer carries the desirable analgesic activity while the R(+)-enantiomer is associated with greater motor impairment and ataxia [3]. These data collectively demonstrate that (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine cannot be freely substituted by its des-chloro, N-methyl, or opposite-enantiomer analogs without substantial alteration of biological outcomes.

Quantitative Differentiation Evidence for (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine Against Closest Analogs


Enantiomer-Specific Pharmacological Activity: S(−)-Nornicotine Scaffold Demonstrates Stereoselective Analgesia vs. R(+)-Enantiomer

Although direct in vivo data for (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine itself are not published, class-level evidence from the S(−)-nornicotine scaffold (which shares the identical (S)-pyrrolidin-2-yl-pyridine core, lacking only the 3-chloro substituent) establishes that the (S)-enantiomer is the pharmacologically relevant form. In rat models of neuropathic pain (chronic constriction nerve injury) and tonic inflammatory pain (formalin test), the desirable analgesic properties resided predominantly in the S(−)-enantiomer. In contrast, the R(+)-enantiomer produced greater motor incoordination, reduced locomotor activity, and ataxia [1]. In [³H]nicotine binding assays, S(−)-nornicotine displayed a Ki of 47 nM versus 1 nM for S(−)-nicotine in rat brain membranes, confirming that the des-methyl scaffold retains measurable but distinct nAChR affinity [1]. This stereochemical requirement is directly transferable to the chloro-substituted analog: procurement of the (S)-enantiomer (CAS 1213615-61-2) rather than the (R)-enantiomer (CAS 1212924-96-3, available from Bidepharm at 98% purity) is essential for CNS-targeted programs .

nAChR analgesia stereoselectivity nornicotine enantiomers

Chlorine Substituent Impact on nAChR Binding Affinity: 3-Fold Affinity Loss and 6-Fold Potency Loss Upon Chlorine Removal in Pyrrolidinyl-Pyridine Ligands

Direct evidence for the pharmacological significance of the chlorine atom on pyridine-pyrrolidine nAChR ligands comes from the UB-165 analog series. UB-165 is a hybrid of anatoxin-a and epibatidine featuring a 2-chloropyridine moiety. Removal of the pyridyl chlorine (forming DCl-UB) decreased binding affinity at the α3β4 nAChR subtype by 3-fold and reduced functional potency by 6-fold [1]. Complementary evidence from the epibatidine series shows that the 'norchloro' analog (chlorine removed) displayed affinities 114- to 3500-fold greater at β2-containing versus β4-containing receptors, demonstrating that the chlorine substituent is a critical determinant of nAChR subtype selectivity [2]. While these data are from structurally distinct scaffolds, the conserved pyridine-chlorine pharmacophore element is directly relevant: the 3-chloro substituent on (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine is expected to confer analogous binding affinity and subtype selectivity advantages over its des-chloro counterpart, (S)-3-(pyrrolidin-2-yl)pyridine [(S)-nornicotine].

nAChR chlorine substituent binding affinity UB-165 SAR

N-Desmethyl (Secondary Amine) vs. N-Methyl (Tertiary Amine) Pyrrolidine: Pharmacokinetic Differentiation Favoring the Free NH Scaffold

(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine contains a free NH on the pyrrolidine ring, classifying it as a nornicotine-type (N-desmethyl) scaffold. This is in contrast to (S)-5-chloronicotine (CAS 71606-33-2, C₁₀H₁₃ClN₂, MW 196.68), which bears an N-methyl group . Published pharmacokinetic data for the nornicotine vs. nicotine pair demonstrate that the N-desmethyl scaffold confers a significantly longer brain half-life (166 min for (±)-nornicotine vs. 52 min for (−)-nicotine) and greater brain accumulation upon repeated administration (10-fold vs. 2-fold increase) in rats [1]. Additionally, nornicotine activates different nAChR subtypes compared to nicotine and produces less toxicity [2]. While these data are from the non-chlorinated pair, the pharmacokinetic advantage of the N-desmethyl scaffold is expected to translate to the 3-chloro-substituted series, making (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine a preferred intermediate for programs aiming to optimize brain exposure and reduce toxicity relative to N-methylated analogs.

nornicotine nicotine pharmacokinetics brain half-life N-desmethyl

Chiral Purity and Enantiomeric Excess: (S)-Enantiomer at ≥98% Purity Enables Reproducible Stereospecific Synthesis

The (S)-enantiomer of 3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1213615-61-2) is commercially supplied at ≥98% purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the racemic mixture (CAS 1025976-52-6) is available at 96% purity from Fluorochem , and the (R)-enantiomer (CAS 1212924-96-3) is available at 98% purity from Bidepharm . The ≥98% purity specification with documented enantiomeric integrity is critical for applications where stereochemical fidelity directly impacts downstream biological activity—as demonstrated by the stereoselective analgesia data in Section 3.1. Use of the racemate or the incorrect enantiomer would introduce 50% or 100% inactive/toxic stereoisomer, respectively, confounding biological assays and compromising synthetic yield in enantioselective transformations.

chiral purity enantiomeric excess quality control stereospecific synthesis

Regioisomeric Differentiation: 3-Chloro-5-(pyrrolidin-2-yl) vs. Alternative Chloro-Pyridine Substitution Patterns

The substitution pattern of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine—chlorine at pyridine position 3 and pyrrolidine at position 5—represents a specific regioisomer distinct from other commercially available chloro-pyrrolidinyl-pyridines, including 2-chloro-3-(pyrrolidin-2-yl)pyridine, 3-chloro-2-(pyrrolidin-2-yl)pyridine, and 3-chloro-4-(pyrrolidin-2-yl)pyridine [1]. The SAR study of halogen-substituted A-85380 analogs (2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines) demonstrated that halogen position dramatically affects nAChR binding affinity: 5- and 6-halo analogs exhibited subnanomolar Ki values (11–210 pM), whereas 2-chloro, 2-bromo, and 2-iodo analogs showed substantially lower affinity [2]. At the α3β4 nAChR, shifting the pyridyl nitrogen from the 3′-position to the 2′- or 4′-position produced substantial decreases in binding affinity and loss of functional potency [3]. These data establish that the 3-chloro-5-pyrrolidinyl substitution pattern occupies a distinct and non-interchangeable position in nAChR pharmacophore space relative to other regioisomers.

regioisomer substitution pattern pyridine nAChR pharmacophore

Optimal Research and Industrial Application Scenarios for (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine


CNS Drug Discovery: Chiral Building Block for nAChR-Targeted Analgesic Development

Based on the stereoselective analgesia demonstrated by the S(−)-nornicotine scaffold [1], (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine is optimally deployed as a key chiral intermediate in the synthesis of novel nAChR agonists for pain management. The (S)-configuration is essential to retain analgesic activity while minimizing the motor impairment associated with the (R)-enantiomer. The 3-chloro substituent is expected to enhance nAChR binding affinity based on the 3- to 6-fold potency improvement conferred by chlorine in related pyrrolidinyl-pyridine ligands [2]. Programs targeting α4β2 or α3β4 nAChR subtypes should prioritize this building block for generating lead compound libraries.

Synthesis of Halogenated Nornicotine Analogs for nAChR Subtype Selectivity Profiling

The free NH on the pyrrolidine ring of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine provides a versatile synthetic handle for N-functionalization (alkylation, acylation, sulfonylation) to generate diverse N-substituted analogs . Given that N-methylation alters brain pharmacokinetics (166 min vs. 52 min half-life) and nAChR subtype activation profile [1], this building block enables systematic exploration of N-substituent SAR. The chlorine at pyridine position 3 further differentiates this scaffold from the des-chloro nornicotine series, allowing investigation of halogen electronic effects on receptor binding using the class-level evidence that chlorine removal decreases affinity 3-fold at α3β4 nAChR [2].

Enantioselective Synthesis and Chiral Purity-Qualified Preclinical Candidate Scale-Up

With commercial availability at ≥98% purity and batch-specific QC documentation (NMR, HPLC, GC) , (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine is suited for medicinal chemistry programs transitioning from hit-to-lead through preclinical candidate nomination. The defined stereochemistry eliminates the need for chiral resolution steps that would be required if starting from the racemate (CAS 1025976-52-6, 96% purity) , reducing synthetic step count and improving overall yield in enantioselective synthetic routes. The compound's stability under recommended storage conditions (sealed, dry, 2–8°C) supports multi-gram procurement for scale-up campaigns .

Pharmacokinetic Optimization: Leveraging the N-Desmethyl Scaffold for Extended Brain Residence

For CNS programs where target engagement duration is critical, the nornicotine-type (N-desmethyl) scaffold of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine offers a demonstrated pharmacokinetic advantage: the nornicotine scaffold achieves a 3.2-fold longer brain half-life and 5-fold greater brain accumulation upon repeated dosing compared to the nicotine-type scaffold [3]. By incorporating this building block as the core structural element, medicinal chemists can design CNS-penetrant candidates with intrinsically longer brain residence times, potentially enabling less frequent dosing regimens. This advantage cannot be replicated using the N-methyl analog (S)-5-chloronicotine (CAS 71606-33-2) as the starting material .

Quote Request

Request a Quote for (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.